molecular formula C10H15FN2 B1518945 N-(3-aminopropyl)-3-fluoro-N-methylaniline CAS No. 1018650-35-5

N-(3-aminopropyl)-3-fluoro-N-methylaniline

Cat. No. B1518945
CAS RN: 1018650-35-5
M. Wt: 182.24 g/mol
InChI Key: NTMBCZNLOZGZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminopropyl)-3-fluoro-N-methylaniline (APFMA) is a chemical compound that has a wide range of applications in the scientific and medical fields. It is a versatile compound that has been used in the synthesis of various organic compounds and pharmaceuticals, as well as in the analysis of biological systems. APFMA has been found to have a number of biochemical and physiological effects, and is an important tool in research laboratories.

Scientific Research Applications

Fluorescence in DNA Detection and Protein-DNA Interactions

  • Fluorophore-Conjugated Pyrrole/Imidazole Polyamides : These molecules, including analogs of N-(3-aminopropyl)-3-fluoro-N-methylaniline, have been utilized for specific DNA sequence recognition and visualization. Conjugation with cyanine dyes Cy3 or Cy5 has enabled the study of dynamic interactions within protein-DNA complexes, highlighting their potential as tools for characterizing such interactions through fluorescence resonance energy transfer (FRET) techniques (Han et al., 2014).

Enhancing Fluorescence Yield in Amino Acid Detection

  • Fluorimetric Determination of Amino Acids : The use of fluorogenic reactions, specifically with compounds like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, has been shown to significantly enhance the reactivity and fluorescence yield for the detection of secondary amino acids, demonstrating the utility of fluorinated compounds in analytical chemistry applications (Imai & Watanabe, 1981).

Radiotracers for PET Investigations

  • Synthesis of Fluorinated Proline Derivatives : Radiosyntheses of fluorinated proline derivatives for positron emission tomography (PET) have been developed, illustrating the importance of fluorinated amino acids in medical imaging and diagnostic research. These compounds allow for the investigation of disordered matrix protein synthesis (Hamacher, 1999).

Conformational Analysis and Molecular Recognition

  • Conformational Analysis of Fluoroanilines : Studies on N-methyl-m-fluoroaniline have provided insights into the conformational preferences and stability of fluorinated compounds, contributing to our understanding of their interactions and potential applications in molecular recognition and structural biology (Cervellati & Scappini, 1980).

Antibacterial Agents

  • Synthesis of Fluorinated Naphthyridine Derivatives : The development of fluorinated naphthyridine derivatives with significant antibacterial activity highlights the role of fluorinated compounds in the design and optimization of new antibiotics. These studies exemplify the application of fluorine chemistry in medicinal chemistry for enhancing drug properties (Egawa et al., 1984).

properties

IUPAC Name

N'-(3-fluorophenyl)-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c1-13(7-3-6-12)10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMBCZNLOZGZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-3-fluoro-N-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminopropyl)-3-fluoro-N-methylaniline
Reactant of Route 2
Reactant of Route 2
N-(3-aminopropyl)-3-fluoro-N-methylaniline
Reactant of Route 3
Reactant of Route 3
N-(3-aminopropyl)-3-fluoro-N-methylaniline
Reactant of Route 4
Reactant of Route 4
N-(3-aminopropyl)-3-fluoro-N-methylaniline
Reactant of Route 5
Reactant of Route 5
N-(3-aminopropyl)-3-fluoro-N-methylaniline
Reactant of Route 6
Reactant of Route 6
N-(3-aminopropyl)-3-fluoro-N-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.